molecular formula C19H19Br2N3O3S2 B4959206 N-(4-bromophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide

N-(4-bromophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4959206
M. Wt: 561.3 g/mol
InChI Key: DIKMOJUFKUTRAN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a morpholinylsulfonylphenyl group, and a thiazolylamine group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3S2.BrH/c20-15-3-5-16(6-4-15)21-19-22-18(13-27-19)14-1-7-17(8-2-14)28(24,25)23-9-11-26-12-10-23;/h1-8,13H,9-12H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKMOJUFKUTRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Br2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. The process often includes:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of aniline followed by coupling with the thiazole ring.

    Attachment of the Morpholinylsulfonylphenyl Group: This is usually done through a sulfonylation reaction, where the morpholine ring is introduced via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles.

Scientific Research Applications

N-(4-bromophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Modulate Receptors: Interact with cell surface receptors to alter cellular signaling pathways.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine
  • N-(4-fluorophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine
  • N-(4-methylphenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-bromophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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